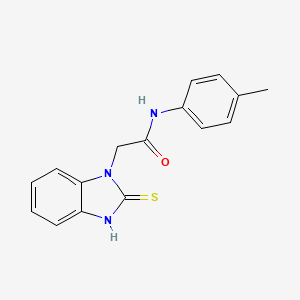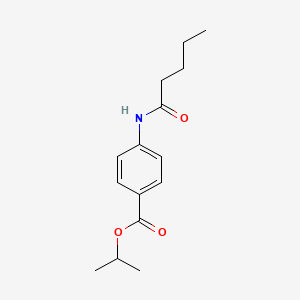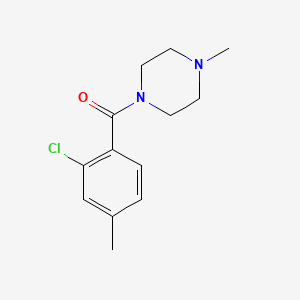![molecular formula C19H17N3O2S B5761886 N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide, also known as MS-PPOH, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MS-PPOH belongs to the class of sulfonylureas, which are commonly used as antidiabetic drugs. However, MS-PPOH has been found to exhibit various biological activities beyond its antidiabetic effects.
Mecanismo De Acción
N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide acts as a competitive inhibitor of sEH, binding to the enzyme's active site and preventing the hydrolysis of EETs. This leads to an accumulation of EETs in the body, which can activate various signaling pathways and produce beneficial effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce various biochemical and physiological effects in the body, including anti-inflammatory, analgesic, antihypertensive, and cardioprotective effects. This compound has also been found to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide in lab experiments is its selectivity for sEH inhibition, which allows for more specific targeting of EET signaling pathways. However, this compound has also been found to have off-target effects on other enzymes and receptors, which may complicate its use in certain experiments. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide and its therapeutic applications. One area of interest is the development of more potent and selective sEH inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound on other physiological processes beyond those related to EET signaling, such as inflammation and pain management. Additionally, further studies are needed to fully understand the potential risks and benefits of this compound in clinical settings.
Métodos De Síntesis
The synthesis of N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-aminopyridine, followed by the reaction of the resulting product with 4-aminobenzonitrile. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising applications of this compound is its use as a selective inhibitor of soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in the regulation of inflammation, blood pressure, and vascular function. Inhibition of sEH by this compound results in increased levels of EETs, which have been shown to have beneficial effects on cardiovascular health, pain management, and other physiological processes.
Propiedades
IUPAC Name |
N'-(2-methylphenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-15-9-5-6-12-17(15)25(23,24)22-19(16-10-3-2-4-11-16)21-18-13-7-8-14-20-18/h2-14H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDXYVIOQRLJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)


![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)

![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)